N-hexylbicyclo[2.2.1]heptan-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-hexylbicyclo[2.2.1]heptan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N/c1-2-3-4-5-8-14-13-10-11-6-7-12(13)9-11/h11-14H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPAISNQDGEDKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC1CC2CCC1C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Hexylbicyclo 2.2.1 Heptan 2 Amine and Analogous Structures
Strategies for the Construction and Functionalization of the Bicyclo[2.2.1]heptane Core
The bicyclo[2.2.1]heptane skeleton, also known as the norbornane (B1196662) framework, is a bridged bicyclic system that provides a rigid scaffold. A primary and highly effective method for its construction is the Diels-Alder reaction. researchgate.net This cycloaddition reaction, particularly using cyclopentadiene (B3395910) as the diene, is a powerful tool for creating the bicyclic core in a stereoselective manner. researchgate.net The inherent strain within the bicyclo[2.2.1]heptane system can also be exploited in retro-condensation reactions to yield highly functionalized cyclopentene (B43876) scaffolds. nih.gov
Further functionalization of the core can be achieved through various reactions. For instance, palladium-catalyzed three-component coupling of norbornene with aryl halides and arylacetylenes allows for the difunctionalization of the norbornene and the formation of new carbon-carbon bonds. bohrium.com Additionally, intramolecular cyclization reactions serve as an alternative strategy for assembling the bicyclo[2.2.1]heptane framework.
Approaches to Introducing the Amine Moiety onto the Bicyclo[2.2.1]heptane Scaffold
Several methodologies exist for the introduction of an amine group onto the pre-formed bicyclo[2.2.1]heptane scaffold. A common approach is the reductive amination of a bicyclic ketone, such as bicyclo[2.2.1]heptan-2-one (norcamphor). This reaction typically involves treating the ketone with an amine source, like ammonia (B1221849) or a primary amine, in the presence of a reducing agent. For example, using ammonium (B1175870) acetate (B1210297) and sodium cyanoborohydride can effectively introduce the amine group.
Another significant route is through the reduction of an azide (B81097) intermediate. brookes.ac.uk This multi-step process can start with the conversion of an alcohol on the bicyclic frame to an azide using reagents like sodium azide. brookes.ac.uk The subsequent reduction of the azide to the primary amine can be achieved through methods like catalytic hydrogenation or the Staudinger reaction. brookes.ac.uk Nucleophilic substitution reactions, where a leaving group on the bicyclic ring is displaced by an amine, also provide a pathway to these aminated compounds.
Methods for N-Alkylation and Specific N-Hexyl Chain Installation in Bicyclo[2.2.1]heptan-2-amine Synthesis
Once the primary or secondary amine is established on the bicyclo[2.2.1]heptane core, the final step in the synthesis of N-hexylbicyclo[2.2.1]heptan-2-amine is the installation of the hexyl group. A widely used method for this N-alkylation is the reaction of the bicyclo[2.2.1]heptan-2-amine with an alkyl halide, such as hexyl bromide or iodide. This reaction is typically carried out in a suitable solvent like ethanol, often in the presence of a base such as triethylamine (B128534) to neutralize the hydrogen halide formed during the reaction.
Reductive amination can also be employed for N-alkylation. This involves reacting the primary bicyclo[2.2.1]heptan-2-amine with hexanal (B45976) to form an imine intermediate, which is then reduced in situ to the desired N-hexyl derivative. thieme-connect.de Ruthenium-based catalysts have shown effectiveness in the N-alkylation of primary amines with alcohols under mechanochemical conditions. researchgate.net
Stereoselective Synthesis of Bicyclo[2.2.1]heptane Amines, including endo/exo Considerations
The rigid, bridged structure of the bicyclo[2.2.1]heptane system gives rise to two distinct diastereomeric positions for substituents: endo and exo. The stereochemical outcome of reactions is a critical consideration in the synthesis of these amines. The Diels-Alder reaction, a key method for forming the bicyclic core, can exhibit high stereoselectivity, often favoring the formation of the endo product in the transition state. google.com
In reactions such as reductive amination, the stereoselectivity can be influenced by the reagents and reaction conditions. For instance, the synthesis of DIANANE (endo,endo-2,5-diaminonorbornane) involves an endo-selective reductive amination step. nih.gov The choice of reducing agent and the steric bulk of the substituents can direct the approach of the reagents to favor one isomer over the other. The inherent ring strain of the bicyclic system can also be harnessed to drive stereoselective retro-condensation reactions. nih.gov The relative and absolute configurations of these chiral amines are often confirmed using techniques like X-ray crystallography. nih.gov
Investigation of Reaction Conditions, Solvent Effects, and Catalyst Utilization in Amination Processes
The efficiency and selectivity of amination reactions on the bicyclo[2.2.1]heptane scaffold are highly dependent on the reaction conditions.
For Reductive Amination:
pH Control: Maintaining acidic conditions (pH 4–6) is often crucial to protonate the amine and drive the reaction forward.
Catalyst: Palladium on carbon (Pd/C) is a common catalyst for the hydrogenation steps involved in reductive amination. The use of a binary catalyst system, such as an aminotriphenolate Al(III) complex and a bromide salt, has been shown to be effective for the synthesis of aza-bicyclo[2.2.1]heptanes from cyclic γ-epoxy-alcohols. acs.org
For Nucleophilic Substitution:
Solvent: Polar aprotic solvents like dimethylformamide (DMF) can enhance the nucleophilicity of the amine.
Temperature: Elevated temperatures (80–120°C) are often required to overcome the ring strain and facilitate the substitution reaction.
For N-Alkylation:
Catalyst: Ruthenium-based catalysts have been utilized for the N-alkylation of amines with alcohols. researchgate.net Ligand-free palladium catalytic systems have also been employed in the three-component coupling reactions to form functionalized bicyclo[2.2.1]heptane derivatives. bohrium.com
The table below summarizes the influence of various parameters on amination processes.
| Reaction Type | Parameter | Effect |
| Reductive Amination | pH | Acidic conditions (pH 4-6) favor the reaction. |
| Reductive Amination | Catalyst | Pd/C is a common hydrogenation catalyst. |
| Nucleophilic Substitution | Solvent | Polar aprotic solvents enhance nucleophilicity. |
| Nucleophilic Substitution | Temperature | Higher temperatures can overcome ring strain. |
| N-Alkylation | Catalyst | Ru-based and Pd-based catalysts have been employed. bohrium.comresearchgate.net |
Synthesis of Key Precursors and Intermediates for this compound
The synthesis of this compound relies on the availability of key precursors and intermediates. A central starting material is bicyclo[2.2.1]heptan-2-one (norcamphor). This ketone can be subjected to reductive amination to introduce the amine functionality.
Another important precursor is bicyclo[2.2.1]hept-5-en-2-one , which can also undergo reductive amination. The resulting amine can then be further modified. The synthesis of chiral diamines like DIANANE starts from norbornadiene . nih.gov
The formation of an azide intermediate is another key strategy. This involves converting a hydroxyl group on the bicyclic scaffold to an azide, which is then reduced to the amine. brookes.ac.uk For example, an alcohol derived from norcamphor (B56629) can be converted to the corresponding azide.
The table below outlines some key precursors and their roles in the synthesis.
| Precursor/Intermediate | Synthetic Role |
| Bicyclo[2.2.1]heptan-2-one (Norcamphor) | Starting material for reductive amination. |
| Bicyclo[2.2.1]hept-5-en-2-one | Starting material for reductive amination. |
| Norbornadiene | Starting material for the synthesis of chiral diamines. nih.gov |
| Bicyclic Azides | Intermediates for the formation of amines via reduction. brookes.ac.uk |
Reactivity and Mechanistic Studies of N Hexylbicyclo 2.2.1 Heptan 2 Amine Systems
Reactivity of the Amino Moiety in N-hexylbicyclo[2.2.1]heptan-2-amine
The secondary amino group in this compound is the primary center of its chemical reactivity. As a nucleophile, it readily participates in a variety of common organic transformations characteristic of secondary amines.
Alkylation and Acylation Reactions: The nitrogen atom, with its lone pair of electrons, is susceptible to electrophilic attack. Alkylation with alkyl halides, such as methyl iodide, can lead to the formation of the corresponding tertiary amine and, with further reaction, the quaternary ammonium (B1175870) salt. mnstate.edu Similarly, acylation with acyl chlorides or anhydrides yields the corresponding N-acyl derivatives (amides). mnstate.edu These reactions are fundamental in modifying the structure and properties of the parent amine.
A general method for the N-alkylation of bicyclo[2.2.1]heptan-2-amine derivatives involves their reaction with alkyl halides in the presence of a base like triethylamine (B128534) to neutralize the hydrogen halide byproduct.
Formation of Ureas and Thioureas: The amino group of this compound can react with isocyanates and isothiocyanates to form substituted ureas and thioureas, respectively. This type of reaction has been utilized in the synthesis of biologically active molecules containing the bicyclo[2.2.1]heptane scaffold. mdpi.com For instance, the reaction of a related bicyclic amine with 3-chlorophenylisothiocyanate in a solvent like DMF yields the corresponding thiourea (B124793) derivative. mdpi.com
Table 1: Representative Reactions of the Amino Moiety
| Reaction Type | Reagent | Product Type |
|---|---|---|
| Alkylation | Hexyl bromide | Tertiary amine |
| Acylation | Acetyl chloride | N-acetyl amide |
| Urea (B33335) Formation | Phenyl isocyanate | N-phenyl urea |
Transformations Involving the Bicyclo[2.2.1]heptane Ring System
The bicyclo[2.2.1]heptane (or norbornane) skeleton is known for its propensity to undergo rearrangement reactions, particularly under acidic conditions or when carbocationic intermediates are formed.
Wagner-Meerwein Rearrangements: A characteristic reaction of the bicyclo[2.2.1]heptane system is the Wagner-Meerwein rearrangement. msu.edu This type of rearrangement involves a 1,2-shift of a carbon-carbon bond to a carbocationic center, leading to a more stable carbocation and a rearranged skeletal structure. While specific examples involving this compound are not extensively documented, reactions that generate a positive charge on the bicyclic framework, for instance, during attempted substitution or elimination reactions, could potentially trigger such rearrangements. msu.edudocumentsdelivered.com The driving force for these rearrangements is the relief of ring strain and the formation of a more stable carbocation.
Ring-Opening and Fragmentation: In some instances, the rigid bicyclic system can undergo ring-opening or fragmentation reactions, especially when subjected to specific reagents or reaction conditions designed to cleave carbon-carbon bonds. For example, titanocene (B72419) alkylidene complexes have been shown to induce the rearrangement of bicyclo[2.2.1]heptane ring systems into bicyclo[3.2.0]heptane enol ethers. acs.org
Stereoelectronic Effects on Reactivity within the Bicyclic Framework
The rigid and conformationally constrained nature of the bicyclo[2.2.1]heptane framework leads to significant stereoelectronic effects that influence the reactivity of substituents. These effects arise from the specific spatial orientation of orbitals.
The distinction between the exo and endo faces of the bicyclic system is crucial. The exo face is sterically less hindered, and therefore, reagents tend to approach from this side. This steric hindrance can affect the reactivity of the N-hexylamino substituent depending on its own exo or endo configuration.
Furthermore, through-bond and through-space interactions between the amino group and other parts of the bicyclic system can modulate its reactivity. For instance, the orientation of the nitrogen lone pair and the C-N bond relative to the rest of the framework can influence the stability of transition states and intermediates. Studies on related fluorinated bicyclo[2.2.1]heptane systems have demonstrated the importance of hyperconjugative interactions in determining molecular stability and properties. beilstein-journals.org These stereoelectronic effects can also impact the basicity of the amine. chemrxiv.orguvic.ca
Mechanistic Investigations of Key Organic Transformations Relevant to the Compound
The reactions of this compound generally follow well-established mechanistic pathways for secondary amines.
Alkylation: The N-alkylation with a hexyl halide would proceed via a bimolecular nucleophilic substitution (SN2) mechanism. mnstate.edu The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. The use of a base is often necessary to deprotonate the resulting ammonium salt and regenerate the neutral tertiary amine, which can then undergo further alkylation. mnstate.edu
Acylation: The acylation of the amine with an acyl chloride follows a nucleophilic addition-elimination mechanism. mnstate.edu The amine first adds to the carbonyl group of the acyl chloride to form a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion to form the stable amide product. A base is typically added to neutralize the HCl produced during the reaction. mnstate.edu
Urea and Thiourea Formation: The formation of ureas and thioureas from isocyanates and isothiocyanates also proceeds through a nucleophilic addition mechanism. The nucleophilic nitrogen of the amine attacks the electrophilic carbon of the isocyanate or isothiocyanate, leading to the formation of the corresponding urea or thiourea. mdpi.com
Acid-Base Properties and Protonation Behavior of Bicyclo[2.2.1]heptane Amines
The basicity of this compound is a fundamental property governed by the availability of the nitrogen lone pair for protonation. The pKa value of the conjugate acid is influenced by both electronic and steric factors.
Stereoelectronic effects can also influence the pKa value. For example, in related bicyclic systems, the orientation of substituents has been shown to have a measurable impact on acidity and basicity. chemrxiv.org The protonation of the amine will lead to the formation of an ammonium salt, which can often be isolated as a stable crystalline solid.
Table 2: Factors Influencing the Basicity of this compound
| Factor | Influence on Basicity | Rationale |
|---|---|---|
| N-hexyl group | Increase | Electron-donating inductive effect |
| Bicyclo[2.2.1]heptane framework | Steric hindrance to solvation | Can decrease basicity in solution |
Derivatization and Structural Modification of N Hexylbicyclo 2.2.1 Heptan 2 Amine
Synthesis of Substituted Amides, Ureas, and Thioureas Incorporating the N-hexylbicyclo[2.2.1]heptan-2-amine Fragment
The nucleophilic nature of the secondary amine in this compound allows for its straightforward conversion into a range of derivatives, including amides, ureas, and thioureas. These functional groups can significantly alter the physicochemical properties of the parent molecule, such as its lipophilicity, hydrogen bonding capacity, and receptor-binding interactions.
Amide Synthesis: Amides are readily prepared by reacting this compound with an appropriate acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling reagent. For instance, the reaction with salicylic (B10762653) acid in the presence of a coupling agent like phosphorus trichloride (B1173362) would yield the corresponding N-substituted salicylamide. researchgate.net This type of modification is a common strategy in medicinal chemistry to introduce aromatic moieties and potential hydrogen bonding groups. The reaction conditions are generally mild, proceeding at room temperature in an inert solvent. strath.ac.uk
Urea (B33335) Synthesis: Substituted ureas can be synthesized by the reaction of this compound with isocyanates. This reaction is typically carried out in a suitable solvent like dimethylformamide (DMF). mdpi.com For example, reacting the amine with an aryl isocyanate would lead to the formation of an N-aryl-N'-(hexylbicyclo[2.2.1]heptan-2-yl)urea. The synthesis of ureas from amines can also be achieved in a one-pot procedure from Boc-protected amines, which are converted in situ to isocyanates before reacting with another amine. nih.gov
Thiourea (B124793) Synthesis: Analogous to urea formation, thioureas are prepared by treating this compound with isothiocyanates. mdpi.comresearchgate.net The reaction of the amine with an aryl isothiocyanate in DMF yields the corresponding N-aryl-N'-(hexylbicyclo[2.2.1]heptan-2-yl)thiourea. mdpi.com General methods for thiourea synthesis also include the condensation of amines with carbon disulfide. organic-chemistry.org The replacement of the urea oxygen with a sulfur atom can impact the compound's electronic properties and hydrogen bonding capabilities. researchgate.net
A variety of substituted amides, ureas, and thioureas incorporating a bicyclo[2.2.1]heptane moiety have been synthesized and characterized. While specific data for the N-hexyl derivative is limited, the general synthetic routes are well-established for analogous compounds like (1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)amine. researchgate.netnih.govresearchgate.net
Table 1: Examples of Synthesized Urea and Thiourea Derivatives from Bicyclo[2.2.1]heptan-2-amine Analogs
| Starting Amine | Reagent | Product Type | Reference |
| (1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)amine | Aryl isocyanate | Urea | researchgate.net |
| (1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)amine | Aryl isothiocyanate | Thiourea | researchgate.net |
| 6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexan-1-amine | 3-chlorophenylisothiocyanate | Thiourea | mdpi.com |
| exo-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)amine | Aromatic isocyanate | Urea | researchgate.net |
Formation of Novel Heterocyclic Systems with the Bicyclo[2.2.1]heptane Moiety
The this compound scaffold can be incorporated into larger heterocyclic systems, leading to the creation of novel molecular architectures with potentially unique biological activities.
One approach involves the cyclization of derivatives of this compound. For instance, thiourea derivatives can serve as precursors for the synthesis of thiazolidinone rings. The reaction of an N-(pyridin-2-yl)thiourea with a suitable reagent can lead to the formation of a 2-imino-1,3-thiazolidin-4-one derivative. dergipark.org.tr This strategy allows for the fusion of the bicycloalkane framework with a five-membered heterocyclic ring.
Another strategy involves the synthesis of bridged heterocyclic systems that inherently contain the bicyclo[2.2.1]heptane core. For example, the synthesis of 7-azabicyclo[2.2.1]heptane derivatives has been reported, which are analogs of the natural product epibatidine. researchgate.net These syntheses often involve multi-step sequences starting from precursors like cyclohex-3-enecarboxylic acid. researchgate.net
The development of such novel heterocyclic systems is a key area of research in the quest for new therapeutic agents and chemical probes.
Conjugation Chemistry and Linker Integration for Molecular Probe Development
The secondary amine of this compound provides a convenient handle for conjugation to other molecules, such as fluorescent dyes, affinity tags, or biomolecules, to create molecular probes. This process often involves the use of bifunctional linkers to connect the amine to the desired molecular entity.
For example, the bicyclo[2.2.1]heptane framework has been incorporated into nucleotide analogues to study their interactions with receptors. nih.gov In such cases, the bicyclic moiety serves to constrain the conformation of the molecule. The synthesis of these conjugates involves standard amide bond formation or other coupling chemistries to attach the bicycloalkane-containing fragment to the larger molecular structure.
The development of effective conjugation strategies is crucial for the application of this compound and its derivatives in chemical biology and diagnostics.
Protecting Group Strategies for Selective Functionalization of the Amine
In the context of multi-step syntheses involving this compound, it may be necessary to temporarily protect the secondary amine to prevent it from reacting with certain reagents. The choice of protecting group is critical and depends on the specific reaction conditions to be employed in subsequent steps.
Common protecting groups for amines include the tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups. organic-chemistry.org The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to most nucleophiles and bases, but it can be cleaved under acidic conditions. organic-chemistry.org The Fmoc group, on the other hand, is stable to acid but is readily removed by treatment with a base, such as piperidine. organic-chemistry.org
This orthogonality allows for the selective deprotection of one amine in the presence of another that is protected with a different group, a strategy that is widely used in peptide synthesis and other complex organic syntheses. organic-chemistry.org The use of protecting groups enables the selective functionalization of other parts of a molecule containing the this compound moiety without interference from the reactive amine.
Table 2: Common Protecting Groups for Amines
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Reference |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA) | organic-chemistry.org |
| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Basic (e.g., piperidine) | organic-chemistry.org |
| Carbobenzyloxy | Cbz | Benzyl chloroformate | Hydrogenolysis | researchgate.net |
Analytical Derivatization Techniques for Enhanced Detection and Separation
The analysis of this compound by techniques such as high-performance liquid chromatography (HPLC) can be challenging due to its lack of a strong chromophore, meaning it does not absorb ultraviolet (UV) light well. nih.govsigmaaldrich.com To overcome this limitation, analytical derivatization is often employed. This involves reacting the amine with a derivatizing agent to attach a UV-absorbing or fluorescent tag. researchgate.net
A variety of derivatizing reagents are available for amines. For UV detection, reagents such as benzoyl chloride or phenyl isocyanate can be used. researchgate.net For more sensitive fluorescence detection, reagents like dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride) or fluorescamine (B152294) are commonly employed. researchgate.net This pre-column derivatization converts the non-detectable amine into a derivative that can be easily detected at low concentrations. sigmaaldrich.comresearchgate.net
These derivatization techniques are essential for the quantitative analysis of this compound in various matrices, including biological samples. nih.gov
Theoretical and Computational Investigations of N Hexylbicyclo 2.2.1 Heptan 2 Amine Architectures
Quantum Chemical Calculations on Electronic Structure, Stability, and Conformation
Quantum chemical calculations are fundamental to understanding the electronic structure, stability, and preferred conformations of N-hexylbicyclo[2.2.1]heptan-2-amine. Methods such as Density Functional Theory (DFT) and ab initio calculations can provide detailed insights into the molecule's properties. nih.gov
The stability of different conformations is determined by their relative energies. For this compound, the primary conformational variables are the orientation of the hexyl group relative to the bicyclic core and the puckering of the bicyclo[2.2.1]heptane ring system. Computational methods can predict the most stable conformers by minimizing the molecule's energy. aip.org
Table 1: Calculated Properties of this compound (Illustrative) This table presents hypothetical data based on typical values for similar structures, as direct experimental or computational data for this specific molecule is not readily available.
| Property | Value | Method |
|---|---|---|
| Dipole Moment | ~1.2 D | DFT/B3LYP/6-31G* |
| HOMO Energy | -8.5 eV | DFT/B3LYP/6-31G* |
| LUMO Energy | 2.1 eV | DFT/B3YLP/6-31G* |
| N-C Bond Length (amine) | ~1.47 Å | DFT/B3LYP/6-31G* |
Molecular Modeling and Conformational Analysis of the Hexyl Side Chain and Bicyclic Core
The conformational landscape of this compound is a product of the interplay between the rigid bicyclo[2.2.1]heptane core and the flexible n-hexyl side chain. researchgate.net The bicyclo[2.2.1]heptane system itself has a strained, boat-like conformation. aip.org
Molecular modeling techniques, such as molecular mechanics and conformational searches, are employed to explore the vast number of possible spatial arrangements of the hexyl chain. nih.gov These methods can identify low-energy conformers and the energy barriers between them. The hexyl chain can adopt various staggered conformations, with the all-trans (anti-periplanar) arrangement generally being the most stable in the gas phase.
The attachment of the hexyl group to the amine on the bicyclic core introduces further conformational complexity. The orientation of the C-N bond and the subsequent torsions along the hexyl chain will be influenced by steric interactions with the bicyclic framework.
Computational Studies on Reaction Pathways and Transition States
Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions. researchgate.net For this compound, potential reactions could involve the amine functionality, such as nucleophilic substitution or addition reactions.
By mapping the potential energy surface, computational methods can identify the lowest energy pathways for a given reaction. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, providing insight into the reaction rate. For example, in a hypothetical N-alkylation reaction, computational studies could model the approach of an electrophile to the nitrogen atom and calculate the energy profile of the reaction.
Molecular Dynamics Simulations to Explore Conformational Flexibility and Solvent Effects
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. smolecule.com By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational flexibility of this compound and the influence of its environment.
An MD simulation would reveal the various conformations the hexyl chain can adopt and the frequency of transitions between them. It would also show the vibrational and rotational motions of the bicyclic core.
Furthermore, MD simulations can explicitly include solvent molecules, allowing for the study of solvent effects. The presence of a solvent, such as water or an organic solvent, can significantly influence the conformational preferences of the molecule. For instance, in a polar solvent, conformations that expose the polar amine group may be favored, while in a non-polar solvent, more compact conformations may be preferred.
In Silico Predictions of Molecular Interactions and Ligand-Binding Modes (e.g., Docking Studies)
In silico methods, particularly molecular docking, are widely used to predict how a molecule might interact with a biological target, such as a protein receptor. nih.gov These methods are crucial in drug discovery and development. mdpi.com
Molecular docking algorithms predict the preferred orientation of a ligand (in this case, this compound) when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their predicted binding affinity. rsc.org
For this compound, the bicyclic core provides a rigid scaffold that can fit into specific binding pockets, while the hexyl chain can explore hydrophobic regions of the binding site. The amine group can form key hydrogen bonds with receptor residues. Docking studies can provide valuable hypotheses about the potential biological targets of this molecule and the nature of its interactions at the molecular level. nih.govrsc.org
Molecular Design Principles and Chemical Applications of N Hexylbicyclo 2.2.1 Heptan 2 Amine Scaffolds
Role of Bicyclo[2.2.1]heptane Amine Scaffolds as Rigid Linkers in Supramolecular Assemblies and Materials
The rigid bicyclo[2.2.1]heptane core is a key feature that makes its amine derivatives, such as N-hexylbicyclo[2.2.1]heptan-2-amine, valuable as linkers in the construction of supramolecular assemblies and advanced materials. vulcanchem.com This rigidity imparts a well-defined three-dimensional geometry, which is crucial for controlling the spatial arrangement of molecules in larger, ordered structures.
The predictable orientation of substituents on the bicyclo[2.2.1]heptane framework allows for the precise design of molecular recognition systems. For instance, the endo-cis-(2S,3R)-bicyclo[2.2.1]hept-5-en-2,3-dicarbonyl unit has been demonstrated to be an effective scaffold for creating reverse turns in peptides and nucleating the formation of two-stranded parallel β-sheets. acs.org This highlights the ability of the bicyclic system to direct the conformation of appended molecular chains.
In materials science, the incorporation of these rigid scaffolds can lead to the development of specialized polymers with unique properties. The defined structure of the bicyclo[2.2.1]heptane unit can influence the packing and morphology of polymeric materials, potentially leading to enhanced thermal stability or specific mechanical properties.
Design of Bicyclo[2.2.1]heptane Structures as Bioisosteres for Aromatic Moieties
A significant application of the bicyclo[2.2.1]heptane scaffold lies in its use as a bioisostere for aromatic rings in medicinal chemistry. nih.govnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of flat, aromatic rings with three-dimensional, saturated scaffolds like bicyclo[2.2.1]heptane can lead to improved "drug-like" properties. nih.gov
Aromatic rings are often associated with metabolic instability and poor aqueous solubility. nih.govscribd.com The C(sp3)-rich bicyclo[2.2.1]heptane framework offers a three-dimensional alternative that can enhance metabolic stability and solubility. nih.govscribd.com For example, the bicyclo[3.1.1]heptane (BCHep) scaffold has been proposed as a bioisostere for meta-substituted benzenes due to the similar geometric arrangement of its exit vectors. acs.org Similarly, aryl-fused bicyclo[3.1.1]heptanes have been validated as bioisosteric replacements for naphthalene, demonstrating retained biological activity with improved metabolic stability. chemrxiv.org
The use of bicyclic motifs is a widespread strategy in drug discovery, with numerous pharmaceutical compounds incorporating these structures. nih.gov The unique three-dimensional shape and favorable pharmacokinetic properties conferred by these scaffolds make them attractive for designing novel therapeutic agents. nih.gov
Exploration of the Bicyclo[2.2.1]heptane Framework for Modulating Molecular Hydrophobicity and Three-Dimensionality
The bicyclo[2.2.1]heptane framework provides a robust platform for modulating key molecular properties such as hydrophobicity and three-dimensionality. The inherent non-planar, rigid structure of the scaffold imparts a distinct three-dimensional character to any molecule in which it is incorporated. This is a significant departure from the flat nature of aromatic rings, for which it often serves as a bioisosteric replacement. nih.gov
The introduction of the N-hexyl group to the bicyclo[2.2.1]heptan-2-amine core significantly influences its hydrophobicity. The long alkyl chain increases the lipophilic character of the molecule, which can be a critical factor in applications such as drug design, where membrane permeability is essential. The trimethylated derivative of bicyclo[2.2.1]heptan-2-amine, for instance, exhibits increased lipophilicity, which enhances its membrane permeability compared to the parent compound.
Furthermore, the rigid bicyclic structure allows for precise control over the spatial orientation of substituents, which is crucial for determining the chemical and biological properties of the molecule. ucl.ac.uk This control over three-dimensionality is vital for designing molecules that can interact specifically with biological targets.
This compound as a Building Block in the Synthesis of Complex Chemical Entities
This compound serves as a valuable building block in organic synthesis for the construction of more complex molecules. The amine group provides a reactive handle for a variety of chemical transformations, while the bicyclic core offers a rigid scaffold.
One notable application is in the synthesis of N,N'-diarylsquaramides, which have been identified as selective antagonists for the CXCR2 chemokine receptor. nih.gov The reaction of bicyclo[2.2.1]heptan-2-amine with 3,4-diethoxycyclobut-3-ene-1,2-dione is a key step in forming these complex structures. nih.gov The resulting compounds have shown potential in inhibiting cancer metastasis. nih.gov
The bicyclo[2.2.1]heptane amine scaffold can be derivatized through various reactions, including oxidations, reductions, and substitutions, to create a diverse range of molecules with potential therapeutic applications. For example, derivatives have been investigated as NMDA receptor antagonists for the potential treatment of neurodegenerative disorders.
| Reaction Type | Reagents | Product | Application |
| Squaramide Formation | 3,4-diethoxycyclobut-3-ene-1,2-dione | N,N'-diarylsquaramides | CXCR2 antagonists nih.gov |
| Acylation | Acetyl chloride | N-Acetylbicyclo[2.2.1]heptan-2-amine | Bioactive probe molecules |
| Alkylation | Methyl iodide | N-Methylbicyclo[2.2.1]heptan-2-amine | Neuromodulator analogs |
| Oxidation | KMnO₄ or CrO₃ | Bicyclo[2.2.1]heptan-2-one | Synthetic intermediate |
Strategies for Introducing Chirality and Stereochemical Diversity in Scaffold Design
The bicyclo[2.2.1]heptane framework is inherently chiral, and the ability to control its stereochemistry is crucial for its application in areas such as asymmetric synthesis and medicinal chemistry. Various strategies have been developed to introduce and control chirality and stereochemical diversity in these scaffolds.
Enantioselective synthesis is a key approach. Organocatalytic formal [4+2] cycloaddition reactions have been developed to produce highly enantiomerically enriched bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials. rsc.orgresearchgate.net These methods provide access to functionalized bicyclic cores with defined stereochemistry.
Another strategy involves using chiral starting materials. For example, the synthesis of enantiomerically pure 2-azabicyclo[2.2.1]heptane scaffolds has been achieved using chiral imines. semanticscholar.org Camphor (B46023), a naturally occurring chiral molecule, is a common precursor for the synthesis of various chiral bicyclo[2.2.1]heptane derivatives. researchgate.net
Future Research Directions and Unexplored Avenues for N Hexylbicyclo 2.2.1 Heptan 2 Amine Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of N-alkylated bicyclo[2.2.1]heptan-2-amines traditionally relies on established methods, but there is considerable scope for the development of more efficient and environmentally benign synthetic routes. Future research should prioritize the exploration of novel strategies that offer improved yields, stereoselectivity, and sustainability.
One promising avenue is the advancement of organocatalytic methods. For instance, asymmetric approaches to bicyclo[2.2.1]heptane-1-carboxylates have been successfully developed using chiral tertiary amine catalysts in formal [4+2] cycloaddition reactions. rsc.org Adapting such methodologies to directly synthesize N-hexylbicyclo[2.2.1]heptan-2-amine or its precursors could offer a metal-free and highly enantioselective pathway. rsc.org
Furthermore, the development of sustainable synthetic strategies is crucial. This includes the use of visible-light-driven, metal- and additive-free multicomponent reactions, which have been successfully applied to the synthesis of other bicyclic scaffolds like bicyclo[1.1.1]pentanes. rsc.org Investigating similar electron donor-acceptor (EDA) complex photoactivation for the amination of bicyclo[2.2.1]heptane precursors could lead to greener and more efficient synthetic protocols. rsc.org
Another area of interest is the efficient synthesis from readily available starting materials. Researchers have reported procedures for obtaining ether-protected bicyclo[2.2.1]heptane amines in multiple steps from optically active keto-alcohol norbornane (B1196662) compounds. researchgate.net Streamlining these processes, perhaps through tandem reactions or flow chemistry, could significantly enhance the accessibility of this compound for further study.
Investigation of Unconventional Reactivity and Catalytic Applications
The unique three-dimensional structure of the bicyclo[2.2.1]heptane core can impart unusual reactivity patterns. Future studies should aim to explore these unconventional transformations and harness them for novel catalytic applications. The constrained nature of the bicyclic amine can influence its nucleophilicity and basicity, potentially leading to selective reactions that are not achievable with more flexible acyclic or monocyclic amines.
The development of organocatalysts derived from this compound is a particularly exciting prospect. Chiral diamines derived from camphor (B46023), a related bicyclic ketone, have been successfully used as thiourea (B124793) organocatalysts in asymmetric 1,4-addition reactions. mdpi.com Similarly, derivatizing this compound to create new chiral ligands or organocatalysts could unlock novel transformations in asymmetric synthesis.
Moreover, the bicyclic amine can serve as a scaffold for creating catalysts with unique steric and electronic properties. The rigid framework allows for precise positioning of catalytic groups, which could lead to highly selective catalysts for a variety of organic reactions.
Integration of this compound into Advanced Materials and Nanotechnology
The incorporation of this compound into polymers and nanomaterials could lead to the development of advanced materials with tailored properties. The rigid bicyclic unit can enhance the thermal stability and mechanical strength of polymers, while the hexyl group can be varied to fine-tune solubility and processing characteristics.
Bicyclic amines are of interest in materials science for their potential to be used in the synthesis of more complex organic compounds. cymitquimica.com The amine functionality in this compound provides a reactive handle for polymerization or for grafting onto surfaces, opening up possibilities for the creation of functional coatings, membranes, and resins.
In the realm of nanotechnology, self-assembled monolayers (SAMs) on various substrates could be formed using derivatives of this compound. The orientation and packing of the molecules in the SAM would be dictated by the rigid bicyclic core, potentially leading to surfaces with well-defined chemical and physical properties for applications in sensing, electronics, and biocompatible coatings.
Application of Machine Learning and Data Science for Predictive Chemistry in this Class of Compounds
The use of machine learning (ML) and data science is revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes. For a relatively unexplored compound like this compound, these in silico tools can guide experimental work and accelerate discovery.
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the physicochemical properties, reactivity, and biological activity of this compound and its derivatives. frontiersin.org For instance, ML models have been successfully used to predict the oxidative degradation rates of various amines, including cyclic amines, based on their chemical structures. acs.orgnih.gov Such models could predict the environmental fate and stability of this compound.
Furthermore, machine learning can be employed to predict the feasibility of specific metabolic transformations, such as N-dealkylation, which is crucial for understanding the potential biocompatibility and toxicological profile of amine-containing compounds. mdpi.com By constructing a dataset of related bicyclic amines and their properties, predictive models can be trained to forecast the behavior of this compound, thereby prioritizing the most promising avenues for experimental investigation. google.com
Exploration of New Derivatization Strategies for Enhanced Molecular Functionality
Systematic derivatization of this compound can lead to a diverse library of compounds with a wide range of functionalities and potential applications. Future research should focus on developing novel and efficient methods for modifying the parent structure to tune its properties.
One key area is the synthesis of derivatives with potential biological activity. For example, derivatives of bicyclo[2.2.1]heptane have been investigated as antiviral agents and as antagonists for chemokine receptors like CXCR2, which are implicated in cancer metastasis. nih.govnih.gov By introducing various functional groups onto the bicyclic scaffold or by modifying the N-hexyl chain, new drug candidates could be discovered.
Another promising direction is the synthesis of functional molecules for applications in materials science and catalysis. For instance, the synthesis of N-β-brominated alkenyl isothiocyanates from alkyl isothiocyanates highlights a strategy for introducing reactive functional groups that can be used for further transformations, such as in the development of chemical sensors. rsc.org Applying similar strategies to this compound could yield versatile building blocks for more complex molecular architectures. The synthesis of di-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid derivatives also showcases methods for the stereoselective functionalization of bicyclic systems. mdpi.com
The table below provides a summary of potential derivatization strategies and their target applications.
| Derivatization Strategy | Functional Group Introduced | Potential Application |
| Acylation | Amide | Medicinal Chemistry, Organocatalysis |
| Alkylation/Arylation of Amine | Tertiary Amine | Ligand Synthesis, Materials Science |
| Introduction of Heterocycles | Heterocyclic Moiety | Drug Discovery, Functional Dyes |
| Polymerization | Polymeric Backbone | Advanced Polymers, Functional Coatings |
| Conversion to Isothiocyanate | Isothiocyanate | Chemical Sensors, Bioconjugation |
Q & A
Q. What are the key synthetic strategies for preparing N-hexylbicyclo[2.2.1]heptan-2-amine, and how do reaction conditions influence yield and purity?
Synthesis typically involves multi-step alkylation and amination of the bicyclo[2.2.1]heptan-2-amine core. A common approach includes:
- Step 1: Alkylation of the parent amine with 1-bromohexane under basic conditions (e.g., K₂CO₃ in DMF) to introduce the hexyl chain.
- Step 2: Purification via column chromatography or recrystallization to isolate the product .
Critical factors: - Solvent choice (polar aprotic solvents like DMF improve reaction rates).
- Temperature control (alkylation typically proceeds at 60–80°C).
- Base selection (weaker bases minimize side reactions like elimination).
Validation: Confirm structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. How does the bicyclic framework of this compound influence its physicochemical properties?
The rigid norbornane-like structure confers:
- Steric hindrance: Limits conformational flexibility, affecting reactivity (e.g., slower nucleophilic substitution compared to linear amines) .
- Lipophilicity: The hexyl chain increases logP, enhancing membrane permeability but reducing aqueous solubility .
Analytical data: - Melting point: >100°C (indicative of crystalline structure).
- LogP (predicted): ~3.5–4.0 (estimated via computational tools like ChemAxon) .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- NMR: ¹H NMR shows distinct signals for the bicyclic protons (δ 1.2–2.5 ppm) and hexyl chain (δ 0.8–1.5 ppm). ¹³C NMR confirms quaternary carbons in the bicyclic core .
- IR: N-H stretching at ~3300 cm⁻¹ and C-N vibrations at ~1250 cm⁻¹ .
- MS: HRMS with [M+H]⁺ peak at m/z 210.222 (calculated for C₁₃H₂₄N).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for bicyclic amines like this compound?
Discrepancies often arise from:
- Receptor selectivity: Bicyclic amines may interact with multiple targets (e.g., CXCR2, NMDA receptors). Validate using competitive binding assays (e.g., IC₅₀ comparisons for CXCR2 vs. CXCR1) .
- Enantiomeric purity: Chiral centers in the bicyclic core affect activity. Resolve enantiomers via chiral HPLC and test separately .
Case study: Derivatives with hexyl substituents showed 10-fold higher CXCR2 antagonism (IC₅₀ = 48 nM) than shorter-chain analogs, likely due to improved hydrophobic interactions .
Q. What experimental approaches optimize the pharmacokinetic (PK) profile of this compound for in vivo studies?
- Metabolic stability: Test in liver microsomes (e.g., rat/human) to assess CYP450-mediated oxidation. Hexyl chains may reduce metabolism compared to ethoxyethyl analogs .
- Plasma protein binding: Use equilibrium dialysis to measure free fraction; lipophilic compounds often exhibit >90% binding, limiting bioavailability .
- Formulation: Use solubilizing agents (e.g., cyclodextrins) for in vivo administration .
Q. How does this compound compare to other bicyclic amines in neuropharmacological applications?
Q. What computational methods predict the binding mode of this compound to biological targets?
- Molecular docking (e.g., AutoDock Vina): Simulate interactions with CXCR2 or NMDA receptor binding pockets. The hexyl chain may occupy hydrophobic subpockets .
- MD simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories. Bicyclic rigidity reduces conformational entropy penalties .
Q. How can researchers address toxicity concerns in preclinical studies?
- In vitro assays: Test cytotoxicity in MDCK (kidney) and N2a (neuronal) cell lines. Compare LC₅₀ values to therapeutic concentrations (e.g., memantine LC₅₀ = 250 μM vs. therapeutic 1 μM) .
- In silico toxicity prediction: Use tools like ProTox-II to flag potential hepatotoxicity or mutagenicity .
Methodological Notes
- Stereochemical analysis: Use X-ray crystallography or NOESY NMR to confirm endo/exo configurations in the bicyclic core .
- Data contradiction resolution: Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
